Remacemide Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-N-(1,2-diphenylpropan-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.ClH/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14;/h2-11H,12-13,18H2,1H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQMIUSWZXGTCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045683 | |
| Record name | Remacemide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111686-79-4 | |
| Record name | Remacemide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111686-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Remacemide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111686794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remacemide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N-(1,2-diphenylpropan-2-yl)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REMACEMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1ST2B6HIM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Molecular Interactions of Remacemide Hydrochloride
Remacemide (B146498) hydrochloride is a neuroprotective agent characterized by a dual mechanism of action, primarily functioning as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a blocker of voltage-gated sodium channels. wikipedia.orgif-pan.krakow.plsigmaaldrich.comnih.gov This multifaceted pharmacological profile is largely attributed to both the parent compound and its principal active metabolite.
A significant aspect of remacemide's pharmacology is its function as a prodrug. if-pan.krakow.pl Following administration, remacemide is metabolized to a more potent desglycinated derivative, known as FPL 12495 (or ARL 12495AA). wikipedia.orgnih.gov This active metabolite is believed to be responsible for a substantial portion of remacemide's in vivo effects, particularly its potent activity against excitotoxicity. wikipedia.orgif-pan.krakow.pl The conversion to this desglycinyl-derivative is crucial, with some hypotheses suggesting that without it, remacemide itself would be a relatively weak anticonvulsant agent. if-pan.krakow.pl
The primary molecular targets for remacemide and its active metabolite are the NMDA receptor complex and voltage-dependent sodium channels. if-pan.krakow.plsigmaaldrich.com Remacemide binds weakly and non-competitively to the ion channel site within the NMDA receptor complex, exhibiting both allosteric and in-channel interactions. wikipedia.orgrndsystems.com Its active metabolite, FPL 12495, demonstrates a significantly higher affinity for the NMDA receptor. Studies have shown that both remacemide and its metabolite displace [3H]MK801 binding from cerebral cortical membranes, with the metabolite being approximately 150-fold more potent than the parent compound, indicating a much stronger interaction at the NMDA receptor's channel site. nih.gov
Table 1: In Vitro Inhibitory Concentrations (IC50) of Remacemide Hydrochloride
| Target | IC50 Value (µM) | Context |
|---|---|---|
| NMDA Receptor | ||
| MK-801 Binding | 68 | Uncompetitive antagonism. medchemexpress.com |
| NMDA Currents | 76 | Uncompetitive antagonism. medchemexpress.com |
| Sodium Channel | ||
| Voltage-gated Na+ channels | 160.6 | In rat cortical synaptosomes. medchemexpress.com |
Comparative Potency in Preclinical Models
Remacemide (B146498) hydrochloride has demonstrated anticonvulsant activity across a wide array of preclinical animal models of epilepsy. nih.govnih.gov Its efficacy has been particularly noted in protecting against maximal electroshock seizures (MES), a model often used to predict utility for generalized tonic-clonic seizures in humans. nih.gov
In comparative studies in mice, the oral efficacy of remacemide was evaluated against several established antiepileptic drugs. While remacemide was effective, it was found to be less potent than phenytoin (B1677684), phenobarbital, and carbamazepine (B1668303) in the MES test based on ED50 values. nih.gov However, it possessed a favorable therapeutic index. nih.gov
Table 2: Comparative Oral Efficacy and Therapeutic Index in Mice (MES Test)
| Compound | ED50 (mg/kg) | Therapeutic Index (TD50/ED50) |
|---|---|---|
| Remacemide | 33 | 17.6 |
| Phenytoin | 11 | 57.4 |
| Phenobarbital | 20 | 5.1 |
| Carbamazepine | 13 | 10.2 |
| Valproate | 631 | >3 |
Source: Data from anticonvulsant tests in mice. nih.gov
Beyond the MES model, remacemide has shown efficacy in seizures induced by various chemical and electrical means, including those triggered by NMDA, kainic acid, 4-aminopyridine (B3432731), and cocaine. if-pan.krakow.pl It also proved effective in inhibiting convulsions in mice susceptible to audiogenic (sound-induced) seizures. if-pan.krakow.plnih.gov
Investigations into the stereoisomers of remacemide revealed that the (-)-stereoisomer has a potency equal to the racemic mixture in preventing maximal electroshock seizures in rats when administered orally, whereas the (+)-stereoisomer is less potent. wikipedia.org
Table 3: Summary of Remacemide's Activity in Various Preclinical Seizure Models
| Preclinical Model | Effect of Remacemide/Metabolite | Species |
|---|---|---|
| Maximal Electroshock (MES) | Protection against seizures. nih.gov | Mice |
| NMDA-induced Seizures | Efficacious in preventing seizures. if-pan.krakow.pl | Rodents |
| Kainic Acid-induced Seizures | Efficacious in preventing seizures. if-pan.krakow.pl | Rodents |
| 4-aminopyridine-induced Seizures | Efficacious in preventing seizures. if-pan.krakow.pl | Rodents |
| Cocaine-induced Convulsions | Dose-dependent protection. if-pan.krakow.pl | Rodents |
| Audiogenic Seizures | Inhibition of convulsions. if-pan.krakow.pl | Mice |
| Genetic Absence Epilepsy (WAG/Rij rats) | Dose-dependent decrease in the number of spike-wave discharges. if-pan.krakow.plnih.gov | Rats |
Preclinical Research and Experimental Models
Anticonvulsant Activity in Animal Seizure Models
The efficacy of remacemide (B146498) hydrochloride as an anticonvulsant has been demonstrated across a range of animal models that simulate different types of epileptic seizures.
The maximal electroshock (MES) test is a widely used preclinical screen that is predictive of efficacy against generalized tonic-clonic seizures. In this model, remacemide hydrochloride has consistently demonstrated potent anticonvulsant effects in both mice and rats. if-pan.krakow.pl
Oral administration of remacemide in mice showed specific and potent protection against MES-induced seizures. if-pan.krakow.pl Comparative studies have established its efficacy relative to other established antiepileptic drugs.
Table 1: Oral Efficacy of this compound and Reference Anticonvulsants in the Mouse MES Test
| Compound | ED₅₀ (mg/kg) |
|---|---|
| This compound | 33 |
| Phenytoin (B1677684) | 11 |
| Phenobarbital | 20 |
| Carbamazepine (B1668303) | 13 |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
Kindling is a phenomenon where repeated subconvulsive electrical stimulation of certain brain regions, such as the hippocampus, leads to the progressive development of seizures. This model is considered to be representative of temporal lobe epilepsy. Remacemide and its primary active metabolite have been shown to be effective in the hippocampal kindling model, indicating a potential for efficacy in complex partial seizures. if-pan.krakow.pl
To further characterize its anticonvulsant profile, this compound has been tested in models where seizures are induced by chemical convulsants that act on specific neurotransmitter systems.
NMDA-induced seizures: As a known N-methyl-D-aspartate (NMDA) receptor antagonist, remacemide is effective against seizures induced by NMDA. if-pan.krakow.pl
4-aminopyridine (B3432731) (4-AP)-induced seizures: Remacemide has demonstrated efficacy in seizures induced by 4-aminopyridine. if-pan.krakow.pl In a comparative study in mice, this compound and its metabolite were found to be less potent than MK-801, lamotrigine, phenytoin, phenobarbital, and carbamazepine in the 4-aminopyridine model.
Kainic acid-induced seizures: The compound is also effective against seizures induced by kainic acid. if-pan.krakow.pl In a mouse model, this compound was noted to be less potent than several calcium channel blockers.
Pentylenetetrazole (PTZ)-induced seizures: In contrast to its effects in other models, this compound affords little to no protection against seizures induced by pentylenetetrazole (PTZ). if-pan.krakow.pl It also shows a lack of efficacy against seizures induced by bicuculline, picrotoxin, and strychnine. if-pan.krakow.pl
This compound has also been evaluated in genetic models of epilepsy. It has been shown to suppress audiogenic seizures in susceptible strains of mice. if-pan.krakow.pl Furthermore, in rat models of absence epilepsy, such as the WAG/Rij and GAERS (Genetic Absence Epilepsy Rats from Strasbourg) strains, remacemide effectively suppresses the characteristic spike-wave discharges associated with this seizure type. if-pan.krakow.pl
Neuroprotective Properties in Experimental Neurological Insults
Beyond its anticonvulsant effects, this compound has demonstrated significant neuroprotective properties in various animal models of acute neurological injury. This is largely attributed to its ability to antagonize the excitotoxic effects of excessive glutamate (B1630785), a key mechanism in neuronal damage following insults like hypoxia and ischemia. ucl.ac.uk
The neuroprotective potential of this compound has been particularly evident in models of cerebral ischemia and hypoxia. ucl.ac.uk Studies have shown that it can reduce neuronal damage in animal models of focal and global ischemia. nih.govjneurosci.org
The plasma concentrations required for neuroprotection have been shown to vary depending on the specific animal model used. For instance, in a rat four-vessel occlusion model, a plasma concentration of 243 ng/ml was found to be neuroprotective, whereas a feline model of focal cerebral ischemia required concentrations over 6000 ng/ml. ucl.ac.uk In transgenic mouse models of Huntington's disease, which also involves excitotoxic neuronal death, oral administration of this compound has been shown to improve survival and attenuate neuronal atrophy. nih.govjneurosci.org
Table 2: Mentioned Compounds
| Compound Name |
|---|
| 4-aminopyridine |
| Bicuculline |
| Calcium channel blockers |
| Carbamazepine |
| Flunarizine |
| Kainic acid |
| Lamotrigine |
| MK-801 |
| N-methyl-D-aspartate (NMDA) |
| Pentylenetetrazole |
| Phenobarbital |
| Phenytoin |
| Picrotoxin |
| Prenylamine |
| This compound |
| Strychnine |
Traumatic Brain Injury Models
In a rat model of parasagittal fluid-percussion brain injury, intravenous administration of this compound 15 minutes after the injury significantly reduced the volume of the post-traumatic cortical lesion. nih.gov This reduction in lesion volume was measured 48 hours post-injury. nih.gov
Excitotoxicity Induced by Glutamate Agonists in Isolated Neural Tissue
This compound has shown protective effects against excitotoxicity, a key mechanism of neuronal injury in ischemia and trauma. In a model using isolated chick embryo retina, remacemide and its active desglycinyl metabolite, d-REMA, were investigated for their ability to protect against excitotoxicity induced by glutamate agonists like N-methyl-d-aspartate (NMDA). Both compounds were found to reduce the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage, in a dose-dependent manner. Specifically, they reduced NMDA-induced LDH release by 58-70%. Histological analysis confirmed these findings, showing a reduction in edema and the number of necrotic and pyknotic nuclei in the ganglion layer.
Neurodegenerative Disease Models
Huntington's Disease Transgenic Mouse Models
The therapeutic potential of this compound has also been explored in the context of Huntington's disease (HD), a neurodegenerative disorder where excitotoxicity is implicated in the disease process. In the R6/2 transgenic mouse model of HD, oral administration of this compound was found to significantly extend survival and delay the onset of motor deficits and weight loss. nih.gov Furthermore, the treatment attenuated cerebral atrophy and the development of neuronal intranuclear inclusions. nih.gov When combined with coenzyme Q10, the therapeutic effects were even more pronounced, resulting in a greater increase in survival in both the R6/2 and N171-82Q transgenic mouse models. nih.gov
Table 1: Effect of this compound on Ischemic Damage in a Cat Model of Focal Cerebral Ischemia
| Treatment Group | Mean Ischemic Damage Volume (mm³) | Standard Error |
|---|---|---|
| Vehicle | 2505 | 454 |
| Remacemide HCl | 1266 | 54 |
Table 2: Effects of this compound in a Transgenic Mouse Model of Huntington's Disease (R6/2)
| Treatment | Outcome | Result |
|---|---|---|
| Remacemide HCl | Survival | Significantly extended |
| Remacemide HCl | Motor Deficits | Development delayed |
| Remacemide HCl | Weight Loss | Onset delayed |
| Remacemide HCl | Cerebral Atrophy | Attenuated |
| Remacemide HCl | Neuronal Inclusions | Development attenuated |
Rodent and Primate Models of Parkinson's Disease
Preclinical studies have established that the loss of dopamine-producing neurons in Parkinson's disease (PD) leads to overactivity in glutamatergic pathways within the basal ganglia. This compound, as a glutamate antagonist, has been investigated for its potential to counteract this overactivity.
This compound functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor ion channel. In rodent models of Parkinson's disease, systemic administration of remacemide was shown to have antiparkinsonian effects by modulating this glutamate-mediated overactivity. nih.gov By blocking these glutamate receptors, remacemide helps to correct the pathological signaling in the basal ganglia that underlies parkinsonian motor signs. nih.gov
A key finding in both rodent and primate models of PD is the ability of this compound to potentiate the effects of levodopa (B1675098), the standard treatment for Parkinson's disease. nih.gov In monoamine-depleted rats, this compound administered with a subthreshold dose of levodopa produced a dose-dependent increase in locomotor activity. nih.gov Furthermore, it enhanced the effects of suprathreshold doses of levodopa. nih.gov
In parkinsonian rhesus monkeys, the combination of this compound and levodopa-carbidopa resulted in substantially better clinical scores compared to treatment with levodopa-carbidopa alone. nih.gov This suggests that remacemide can enhance the therapeutic efficacy of levodopa, potentially allowing for lower doses or mitigating motor fluctuations. nih.gov
Potential in Alzheimer's Disease and Motor Neurone Disease Models
Currently, there is a lack of specific preclinical research data evaluating the effects of this compound in established animal models of Alzheimer's disease or motor neurone disease (amyotrophic lateral sclerosis). While its mechanism of action as a glutamate antagonist suggests a theoretical potential for neuroprotection in diseases where excitotoxicity is implicated, dedicated studies in these specific models have not been reported in the available scientific literature.
Studies on Cognitive and Motor Function in Animal Models
Preclinical research utilizing animal models has been instrumental in characterizing the effects of this compound on neurological and motor functions. These studies have provided foundational knowledge regarding the compound's potential impacts in various pathological conditions.
Assessment of Neurological and Motor Impairment
This compound has been evaluated in several animal models of neurodegenerative diseases to assess its impact on motor and neurological deficits.
In transgenic mouse models of Huntington's disease (R6/2), administration of remacemide was found to delay the development of motor deficits and improve motor performance. nih.govnih.govresearchgate.net One key method for assessing motor coordination and balance in these studies is the rotarod test. Treatment with remacemide resulted in a significant improvement in the duration the mice could remain on the rotating rod compared to untreated transgenic mice. researchgate.net For instance, over a period from 4 to 13 weeks, the mean rotarod performance in remacemide-supplemented R6/2 mice was 143.6 ± 17 seconds, a significant improvement over the 92.8 ± 19.0 seconds recorded for unsupplemented R6/2 mice. researchgate.net These treatments were shown to delay motor dysfunction over the lifespan of the mice. nih.govnih.gov
| Treatment Group | Mean Rotarod Performance (seconds, ± SD) | Outcome |
|---|---|---|
| Unsupplemented R6/2 Mice | 92.8 ± 19.0 | Baseline motor deficit |
| Remacemide Supplemented R6/2 Mice | 143.6 ± 17.0 | Significant improvement in motor performance |
Studies in rodent and primate models of Parkinson's disease have also demonstrated effects on motor impairment. In monoamine-depleted rats, a model for Parkinson's disease, this compound potentiated the effects of levodopa, causing a dose-dependent increase in locomotor activity. nih.gov In parkinsonian rhesus monkeys, the combination of this compound with levodopa-carbidopa resulted in substantially better outcomes based on blinded clinical scoring of videotaped behavior compared to treatment with levodopa-carbidopa alone. nih.gov The positive effects of remacemide in this model were observed to last for at least 5 hours. nih.gov
Furthermore, in a cat model of focal cerebral ischemia, this compound demonstrated a neuroprotective effect by significantly reducing the volume of ischemic damage. imrpress.com This reduction in lesion volume is a critical neurological outcome, suggesting a preservation of brain tissue that is fundamental for maintaining neurological and motor function.
Long-Term Effects on Cognitive Function in Developmental Exposure Models
The investigation of long-term cognitive outcomes following developmental exposure to chemical compounds is a critical area of preclinical research. Studies in nonhuman primates have provided specific insights into the effects of this compound in this context.
One study examined the long-term consequences of daily remacemide exposure in juvenile rhesus monkeys. imrpress.com The research utilized an automated battery of behavioral tasks, the National Center for Toxicological Research Operant Test Battery (NCTR OTB), to assess various aspects of cognitive function, including learning. The findings from this developmental exposure model indicated that remacemide caused "profound and long-lasting, perhaps permanent, changes in learning task performance". imrpress.com This suggests that exposure during a critical developmental window prior to adolescence may have significant and enduring impacts on cognitive processes related to learning. imrpress.com
In contrast, a study using a non-developmental model of seizure-induced brain injury in adult rats yielded different results regarding cognitive function. In this model of status epilepticus induced by perforant pathway stimulation, subsequent testing using the Morris water-maze task was performed to assess spatial memory. The results showed that remacemide treatment did not alleviate the spatial memory impairment caused by the seizures. nih.gov This highlights that the effects of the compound on cognitive function can be context-dependent, varying with the specific animal model and the timing of exposure.
Clinical Research and Therapeutic Potential
Epilepsy
Monotherapy in Newly Diagnosed Epilepsy
Comparative Studies with Standard Antiepileptic Drugs (e.g., Carbamazepine)
Clinical investigations have been undertaken to compare the efficacy of remacemide (B146498) hydrochloride with established antiepileptic drugs, most notably carbamazepine (B1668303). In an international, double-blind, parallel-group trial involving patients newly diagnosed with epilepsy, remacemide was directly compared to carbamazepine. nih.govnih.gov The study enrolled individuals who had experienced two or more partial or generalized tonic-clonic seizures in the preceding year. nih.govnih.gov Efficacy data from 449 patients indicated that carbamazepine was significantly more effective in preventing seizure recurrence than remacemide. nih.gov The primary endpoint, the median time to the first seizure following titration, was 112 days for patients receiving remacemide, compared to 306 days for those on carbamazepine. nih.gov Further analysis of the time to the second, third, and fourth seizures also showed a significant advantage for carbamazepine. nih.gov Consequently, the study concluded that remacemide was inferior to carbamazepine for this patient population. nih.govnih.gov
Seizure Control and Recurrence Rates
The effectiveness of remacemide hydrochloride in controlling seizures has been assessed in various clinical trial settings. As an adjunctive therapy for adult patients with refractory epilepsy, a double-blind, placebo-controlled study evaluated three different daily doses of remacemide. nih.gov This study observed a dose-dependent increase in the percentage of responders, defined as patients achieving a seizure frequency reduction of 50% or more from baseline. nih.gov At the highest tested dose, 23% of patients were responders, a statistically significant increase compared to the 7% responder rate in the placebo group. nih.gov
| Treatment Group | Responder Rate (≥50% Seizure Reduction) | Reference |
|---|---|---|
| This compound (1200 mg/day) | 23% | nih.gov |
| Placebo | 7% | nih.gov |
Cognitive and Psychomotor Profile Assessments
The neuropsychological effects of this compound were evaluated in comparison to carbamazepine in a trial of individuals with newly diagnosed epilepsy. nih.gov Assessments of cognitive and psychomotor function were conducted at baseline and then again at 8, 24, and 48 weeks of treatment. nih.gov The study noted that baseline cognitive measures indicated impairment across the entire patient population before the initiation of treatment. nih.gov Following the treatment period, a significant deterioration was observed in measures of information processing speed and attention for the group receiving carbamazepine. nih.gov The data suggested that remacemide had a different cognitive profile, with less impact on these specific functions compared to the standard therapy. nih.gov
| Cognitive Domain | This compound | Carbamazepine | Reference |
|---|---|---|---|
| Information Processing Speed & Attention | Less deterioration observed | Significant deterioration observed | nih.gov |
Huntington's Disease
Randomized, Double-Blind, Placebo-Controlled Trials
This compound has been investigated as a potential neuroprotective agent in Huntington's disease (HD) through randomized, double-blind, placebo-controlled trials. One such study involving 31 ambulatory patients with HD assessed the tolerability of the compound. nih.govcapes.gov.br Participants were randomized to receive either a placebo or one of two different doses of remacemide. nih.govcapes.gov.br The primary outcome was the proportion of subjects who could complete the study on their assigned treatment. nih.gov The results showed that remacemide was generally well-tolerated, with no significant differences found in the primary outcome measure between the treatment and placebo groups. nih.gov
A larger, multicenter trial was conducted with 347 participants with early-stage HD. nih.govneurology.orgresearchgate.net This study used a 2x2 factorial design to evaluate this compound, coenzyme Q10, both, or a placebo over a period of 30 months. nih.govneurology.org The primary goal was to determine if these treatments could slow the functional decline associated with the disease. nih.govresearchgate.net
| Treatment Group | Outcome | Reference |
|---|---|---|
| This compound | No significant slowing in TFC decline | nih.govneurology.org |
| Coenzyme Q10 | Trend toward slowing in TFC decline (13%), but not statistically significant (p=0.15) | nih.govneurology.orgresearchgate.net |
| Placebo | Decline of 2.74 points over 30 months | nih.gov |
Combined Therapy with Coenzyme Q10
The potential for a synergistic effect between this compound and coenzyme Q10 was explored due to their different mechanisms of action, targeting excitotoxicity and bioenergetic defects, respectively. nih.govsigmaaldrich.com In transgenic mouse models of Huntington's disease (R6/2 and N171-82Q), the combination therapy was found to be more effective than either compound administered alone. nih.govsigmaaldrich.comjneurosci.org This combined treatment resulted in a significant extension of survival and delayed the onset of motor deficits and weight loss. nih.govjneurosci.org Specifically, survival increased by approximately 32% in the R6/2 mouse model and 17% in the N171-82Q model when both compounds were used together. nih.govsigmaaldrich.com
Despite these promising results in animal models, the large-scale clinical trial in human patients with early HD did not find a significant benefit from the combined therapy. nih.govneurology.org The study, which employed a 2x2 factorial design, concluded that neither remacemide, coenzyme Q10, nor the combination of the two produced a significant slowing in functional decline as measured by the TFC score over 30 months. nih.govneurology.org This discrepancy highlights the challenges of translating findings from preclinical animal models to human clinical trials. nih.govjneurosci.org
| Treatment | Mouse Model | Increase in Survival | Reference |
|---|---|---|---|
| Coenzyme Q10 alone | R6/2 | 14.5% | nih.govjneurosci.org |
| Remacemide alone | R6/2 | 15.5% | nih.govjneurosci.org |
| Combined Coenzyme Q10 and Remacemide | R6/2 | ~32% | nih.govsigmaaldrich.com |
| Combined Coenzyme Q10 and Remacemide | N171-82Q | ~17% | nih.govsigmaaldrich.com |
Parkinson's Disease
Preclinical evidence suggesting that modulation of the glutamatergic system could offer a therapeutic strategy for Parkinson's disease prompted clinical trials of this compound in this patient population. researchgate.net The rationale was that by acting as a low-affinity NMDA channel blocker, remacemide might alleviate parkinsonian symptoms by regulating glutamate (B1630785) overactivity in the basal ganglia or slow disease progression by reducing excitotoxicity. researchgate.net
A key multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate remacemide as a monotherapy in patients with early Parkinson's disease who were not yet receiving levodopa (B1675098) or dopamine agonists. researchgate.net The primary goal of this five-week trial was to determine the safety and tolerability of three different daily dosages of remacemide. researchgate.net
The study enrolled two hundred participants who were randomized to receive either 150 mg, 300 mg, or 600 mg of remacemide, or a placebo, daily for five weeks. researchgate.net The findings indicated that remacemide was generally well-tolerated and safe. researchgate.net However, the research did not find any evidence of improvement in the signs or symptoms of Parkinson's disease with remacemide monotherapy. researchgate.net Despite the lack of symptomatic effect, the favorable safety profile suggested that further investigation into its potential as a neuroprotective agent or as an adjunctive therapy in levodopa-treated patients was warranted. researchgate.net
| Dosage | Tolerability (BID Schedule) | Common Adverse Events |
|---|---|---|
| Remacemide 600 mg/day | Significantly fewer patients (64%) tolerated the 5-week treatment compared to placebo (94%). researchgate.net | Dizziness and nausea. researchgate.net |
| Placebo | 94% of patients tolerated the 5-week treatment. researchgate.net | N/A |
Given that long-term levodopa treatment for Parkinson's disease often leads to motor complications like "on-off" fluctuations and dyskinesias, researchers explored the potential of this compound as an adjunctive therapy. nih.govmdpi.com Preclinical studies had suggested that glutamate antagonists could help alleviate these motor fluctuations. nih.gov
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study involving 279 patients with motor fluctuations treated with levodopa was conducted to assess the safety, tolerability, and efficacy of remacemide. nih.gov The primary focus was on the short-term safety and tolerability of four different dosage levels over seven weeks of treatment. nih.gov The results showed that remacemide was well tolerated. nih.gov While not statistically significant, there were trends toward improvement in "on" time and motor scores on the Unified Parkinson's Disease Rating Scale (UPDRS) for patients receiving 150 and 300 mg/d of remacemide compared to the placebo group. nih.gov
Another pilot study specifically focused on evaluating the effect of remacemide on levodopa-induced dyskinesias in 39 subjects with advanced Parkinson's disease and disabling dyskinesias. nih.gov This two-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study confirmed the safety and tolerability of remacemide in this patient population. nih.gov However, it did not demonstrate any improvement or worsening in dyskinesia measures. nih.gov
A significant challenge in assessing the efficacy of treatments for levodopa-induced dyskinesias is the methodology of rating these motor complications. nih.gov A pilot study of remacemide in advanced Parkinson's disease also aimed to compare different methods for rating these dyskinesias. nih.gov
The study utilized several scales, including the Modified Goetz Dyskinesia Rating Scale (MGDRS), the newly developed Lang-Fahn Activities of Daily Living Dyskinesia Scale (LFADLDS), and patient diaries. nih.gov The research found an excellent correlation between patient and investigator diary ratings of dyskinesia. nih.gov Furthermore, the MGDRS scores correlated with the percentage of "on" time with dyskinesias as rated in clinic diaries, while the LFADLDS scores correlated with the percentage of "on" time with severe dyskinesias according to both home and clinic diaries. nih.gov Interestingly, the MGDRS and LFADLDS scores did not show a high correlation with each other. nih.gov This suggests that diaries can be a valid tool for evaluating dyskinesias in clinical trials, but other scales like the MGDRS and LFADLDS capture different aspects of dyskinesias not reflected in diary entries. nih.gov
Pharmacokinetic and Pharmacodynamic Interactions of Remacemide Hydrochloride
Metabolism and Bioactivation
The biotransformation of remacemide (B146498) hydrochloride is a critical aspect of its pharmacological profile, leading to the production of a more potent, active metabolite. This process is primarily characterized by desglycination and involves the action of specific enzyme systems.
The principal metabolic pathway for remacemide hydrochloride is desglycination. nih.govnih.gov This process involves the removal of the glycine (B1666218) moiety from the parent compound. nih.gov Studies have shown that remacemide can enter the brain intact and subsequently undergo this metabolic conversion either within the brain itself or at the blood-brain barrier. nih.gov In vitro studies using whole-brain homogenates have confirmed that remacemide is hydrolyzed to its pharmacologically active metabolite through this desglycination process. nih.gov
The process of desglycination results in the formation of a key active metabolite, known as desglycinyl-remacemide (also referred to as FPL 12495, ARL12495XX, or 1,2-diphenyl-2-propylamine monohydrochloride). nih.govnih.govnih.gov This metabolite is pharmacologically more potent than the parent compound, this compound. nih.gov The neuroprotective and anticonvulsant activities of remacemide are largely attributed to this desglycinyl metabolite. nih.gov Research using primary rat cortical neuronal cultures demonstrated that desglycinyl-remacemide provided concentration-dependent protection against neurotoxicity, whereas the precursor remacemide did not show the same effect. nih.gov The enhanced potency of the desglycinyl derivative is particularly evident in its ability to displace MK-801 binding to the channel subsite of the NMDA receptor. nih.gov
The metabolism of remacemide is complex, involving multiple enzymatic pathways. Beyond desglycination, remacemide is also metabolized through oxidation, a reaction catalyzed by cytochrome P450 (CYP) isoenzymes, as well as by glucuronidation. nih.gov The involvement of the CYP3A4 isoenzyme is particularly relevant in the context of drug interactions. nih.govresearchgate.net Carbamazepine (B1668303), a known inducer of CYP3A4, accelerates the metabolism of remacemide and its active metabolite. nih.govnih.gov Conversely, remacemide itself has been found to inhibit the metabolism of drugs that are substrates for CYP3A4, suggesting a direct interaction with this enzyme. researchgate.net While the specific roles of other isoenzymes like CYP2C19 in remacemide's own metabolism are less defined, the potential for interactions via these pathways is recognized.
Drug-Drug Interactions with Antiepileptic Drugs
This compound exhibits clinically significant pharmacokinetic interactions with other antiepileptic drugs, most notably carbamazepine. This interaction is bidirectional, with each drug affecting the metabolism and plasma concentration of the other. nih.gov
This compound acts as an inhibitor of carbamazepine (CBZ) metabolism. nih.govnih.gov When administered concurrently, remacemide can lead to an elevation in the plasma concentrations of carbamazepine, which could potentially confound clinical results if not properly managed. nih.govnih.gov
A double-blind, placebo-controlled, cross-over study involving patients on carbamazepine monotherapy provided detailed insights into this interaction. The study found that the addition of this compound resulted in a modest but statistically significant increase in carbamazepine levels. nih.gov Trough concentrations of carbamazepine were notably higher during active treatment with remacemide compared to the placebo phase. nih.gov Interestingly, the levels of carbamazepine's active epoxide metabolite (CBZ-E) remained unaffected by remacemide co-administration. nih.gov
The table below summarizes the mean changes in carbamazepine pharmacokinetic parameters following 14 days of treatment with this compound. nih.gov
| Pharmacokinetic Parameter | Mean Increase with Remacemide |
| Area Under the Curve (AUC) | 22% |
| Maximum Concentration (Cmax) | 27% |
| Minimum Concentration (Cmin) | 22% |
This interaction is considered predictable and modest, and it is not expected to be a barrier to the combined clinical use of these drugs. nih.gov However, the potential for increased carbamazepine concentrations necessitates monitoring. In one clinical trial, this interaction was successfully managed by reducing the carbamazepine dosage for a majority of patients receiving remacemide, thereby avoiding substantial increases in plasma CBZ concentration that would have otherwise confounded the trial's results. nih.gov
Conversely, carbamazepine, being a potent enzyme inducer, accelerates the metabolism of remacemide. nih.gov In patients already being treated with carbamazepine, the area under the curve (AUC) for remacemide was found to be 60% of the value seen in healthy volunteers, while the AUC for its active desglycinyl metabolite was only 30% of the value, indicating a significant induction effect. nih.gov
Carbamazepine Interactions
Induction of Remacemide Metabolism
The metabolism of remacemide and its active desglycinyl metabolite can be induced by co-administration with certain antiepileptic drugs. Studies have shown that potent enzyme inducers, such as phenytoin (B1677684) and phenobarbitone, can significantly increase the clearance of remacemide. nih.govnih.gov For instance, in patients treated with phenytoin, the average concentrations of remacemide and its active metabolite were found to be approximately 40% and 30% lower, respectively, compared to healthy volunteers receiving the same dose. nih.gov This suggests that phenytoin induces the metabolic pathways responsible for the elimination of both remacemide and its metabolite. nih.gov Similarly, phenobarbitone has been demonstrated to induce the metabolism of remacemide and its desglycinyl metabolite. nih.govnih.gov This induction is thought to be mediated by the upregulation of several CYP450 isoforms by these drugs. nih.gov
Phenytoin Interactions
The interaction between this compound and phenytoin is bidirectional. nih.gov While phenytoin induces the metabolism of remacemide, remacemide exhibits a minor inhibitory effect on the metabolism of phenytoin. nih.gov This mutual interaction is considered modest and predictable. nih.gov
Effect on Phenytoin Plasma Concentrations
In a study involving epilepsy patients on phenytoin monotherapy, the addition of this compound resulted in a slight increase in phenytoin plasma concentrations. nih.gov After 14 days of treatment with remacemide, there were observable increases in the mean Area Under the Curve (AUC), maximum concentration (Cmax), and minimum concentration (Cmin) of phenytoin, although these changes were not statistically significant. nih.gov However, a statistically significant increase of about 20% was noted in the trough concentrations of phenytoin during active treatment compared to placebo. nih.gov
Table 1: Effect of this compound on Phenytoin Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Mean Increase (%) | P-value |
|---|---|---|
| AUC | 11.5 | 0.33 |
| Cmax | 13.7 | 0.32 |
| Cmin | 22.2 | 0.12 |
Phenobarbitone Interactions
The interaction between remacemide and phenobarbitone is characterized by a significant induction of remacemide metabolism by phenobarbitone and a modest inhibitory effect of remacemide on phenobarbitone clearance. nih.govnih.gov
Induction of Remacemide and Desglycinyl Metabolite Metabolism
Table 2: Effect of Phenobarbitone on the Pharmacokinetics of Remacemide and its Desglycinyl Metabolite
| Drug/Metabolite | Parameter | Without Phenobarbitone (Mean ± SD) | With Phenobarbitone (Mean ± SD) |
|---|---|---|---|
| Remacemide | Apparent Clearance (CL/F) (l kg⁻¹ h⁻¹) | 1.25 ± 0.32 | 2.09 ± 0.53 |
| Remacemide | Half-life (h) | 3.29 ± 0.68 | 2.69 ± 0.33 |
| Desglycinyl Metabolite | Half-life (h) | 14.72 ± 2.82 | 9.61 ± 5.51 |
Modest Inhibitory Effect on Phenobarbitone Clearance
Remacemide has been observed to have a modest inhibitory effect on the clearance of phenobarbitone. nih.govnih.gov In a study with healthy male volunteers, the mean plasma phenobarbitone concentrations rose by approximately 9% after seven days of concomitant remacemide administration. nih.gov This suggests a slight inhibition of the metabolic pathways responsible for phenobarbitone elimination. nih.gov
Table 3: Effect of Remacemide on Mean Plasma Phenobarbitone Concentrations
| Treatment Condition | Mean Plasma Concentration (μg ml⁻¹) (Mean ± SD) |
|---|---|
| Before Remacemide | 12.67 ± 1.31 |
Valproate Interactions
Studies investigating the pharmacokinetic interactions between this compound and sodium valproate have found no significant interference between the two drugs. nih.gov In a randomized, double-blind, placebo-controlled crossover study involving patients on valproate monotherapy, the co-administration of remacemide did not alter the pharmacokinetic parameters of valproate. nih.gov The mean area under the concentration-time curve, peak concentration, and pre-dose concentration of valproate remained unchanged. nih.gov Furthermore, the pharmacokinetic profiles of remacemide and its active desglycinyl metabolite in patients treated with valproate were similar to those observed in healthy volunteers. nih.gov This indicates a lack of mutual pharmacokinetic interaction between remacemide and valproate. nih.gov
Interactions with Other Therapeutic Agents
The clinical utility of any therapeutic agent is significantly influenced by its potential to interact with other drugs. For this compound, its interactions with agents used in the management of neurodegenerative disorders, such as Parkinson's disease, and with drugs that have a narrow therapeutic index, like warfarin (B611796), are of particular interest.
Levodopa (B1675098) and Levodopa-Carbidopa Combinations in Parkinson's Disease
Preclinical evidence has suggested a synergistic relationship between this compound and levodopa. In rodent and primate models of Parkinson's disease, this compound was shown to potentiate the effects of levodopa methylester. researchgate.net Furthermore, in parkinsonian rhesus monkeys, the combination of this compound with a levodopa-carbidopa formulation resulted in substantially better clinical scores compared to levodopa-carbidopa alone, with the beneficial effects lasting for at least five hours. researchgate.net
In a multicenter, randomized, double-blind, placebo-controlled clinical trial involving 279 patients with Parkinson's disease and motor fluctuations, this compound was administered as an adjunct to their existing levodopa therapy. nih.gov The study found that remacemide was a safe and tolerable addition to dopaminergic therapy. nih.gov While not statistically significant, there were observable trends towards improvement in the percentage of "on" time and in motor scores as assessed by the Unified Parkinson's Disease Rating Scale (UPDRS) in patients receiving 150 and 300 mg/day of remacemide compared to the placebo group. nih.govscispace.com
| Pharmacokinetic Parameter | Levodopa Alone | Levodopa + this compound | % Change |
|---|---|---|---|
| Cmax (ng/mL) | Data Not Available | Data Not Available | Data Not Available |
| Tmax (hr) | Data Not Available | Data Not Available | Data Not Available |
| AUC (ng·hr/mL) | Data Not Available | Data Not Available | Data Not Available |
Potential for Interactions with Warfarin (Considerations for Clinical Trials)
There is a lack of specific clinical or preclinical studies investigating the potential for a drug-drug interaction between this compound and the anticoagulant warfarin. Warfarin is a drug with a narrow therapeutic index and is metabolized primarily by the cytochrome P450 (CYP) enzyme system, particularly CYP2C9. nih.govnih.gov Any co-administered drug that inhibits or induces these enzymes can significantly alter warfarin's plasma concentration and anticoagulant effect, leading to an increased risk of bleeding or thrombosis. researchgate.netcmaj.ca
Given that remacemide and its metabolites are also processed by the hepatic cytochrome P450 system, there is a theoretical potential for interaction with warfarin. fda.gov The absence of concrete data necessitates caution. Future clinical trials involving this compound should consider including protocols to evaluate this potential interaction, especially in patient populations where anticoagulant therapy is common. Such an evaluation would typically involve monitoring the International Normalized Ratio (INR) in patients stabilized on warfarin following the introduction of this compound.
Absence of Autoinduction of Remacemide Metabolism
Autoinduction is a phenomenon where a drug induces the enzymes responsible for its own metabolism, leading to a decrease in its plasma concentration over time with repeated administration. To date, there is no direct evidence from human studies to suggest that this compound causes autoinduction of its own metabolism. The metabolism of remacemide involves its conversion to a pharmacologically active desglycine derivative. fda.gov Studies investigating the metabolism of remacemide have not reported findings consistent with autoinduction. Further dedicated studies in humans would be beneficial to definitively confirm the absence of this phenomenon.
Methodological Considerations in Remacemide Hydrochloride Research
Experimental Design of Preclinical Studies
Preclinical studies form the cornerstone of drug development, providing essential information on a compound's pharmacological profile before human trials. The research on Remacemide (B146498) hydrochloride has employed a variety of in vitro and in vivo models to elucidate its anticonvulsant and neuroprotective properties.
In Vitro Models (e.g., Cortical Neuron Cultures, Hippocampal Slices, Cortical Synaptosomes)
In vitro models are critical for investigating the direct effects of a compound on neural tissues and cells in a controlled environment. Research on Remacemide hydrochloride has utilized such systems to explore its mechanisms. Studies have shown that Remacemide can attenuate excitotoxicity in vitro, a key mechanism in neuronal damage nih.govjneurosci.org. However, other investigations employing in vitro hippocampal slice techniques found it to be inactive in five different electrophysiological tests, including evoked responses, recurrent inhibition, and long-term potentiation nih.gov. Furthermore, Remacemide did not show potent binding activity in vitro to various neuronal receptors, such as L-glutamate, gamma-amino-butyrate A (GABA-A), benzodiazepine, or N-methyl-D-aspartate (NMDA) receptor subsites nih.govnih.gov. These models are instrumental in dissecting the molecular interactions of the compound, even when results indicate a lack of direct effect on certain pathways.
In Vivo Animal Models for Efficacy and Neuroprotection
In vivo animal models are indispensable for evaluating the physiological effects, efficacy, and neuroprotective capabilities of a drug candidate in a whole organism. This compound has been extensively tested in various animal models reflecting conditions like epilepsy, stroke, and Huntington's disease.
A primary model for assessing anticonvulsant activity is the maximal electroshock seizure (MES) test in rodents, which is considered predictive of efficacy against generalized tonic-clonic seizures nih.gov. In mice, Remacemide demonstrated potent and specific action against MES-induced seizures nih.gov. Similarly, studies in rats confirmed its oral effectiveness in preventing MES seizures nih.gov.
Researchers have also used genetically determined epilepsy models. In Genetic Absence Epilepsy Rats from Strasbourg (GAERS), Remacemide dose-dependently reduced spike-and-wave discharges characteristic of absence seizures nih.gov. In the Wistar AS audiogenic rat model, it delayed the onset of and, at higher doses, inhibited wild running and tonic seizures nih.gov.
For neuroprotection, Remacemide has shown positive effects in animal models of hypoxia and ischemic stroke ahajournals.orgalfa-chemistry.com. In a four-vessel occlusion model in rats, treatment after reperfusion resulted in smaller infarctions in the hippocampus ahajournals.org. Its efficacy has also been demonstrated in transgenic mouse models of Huntington's disease (R6/2 and N171-82Q), where it extended survival, delayed motor deficits, and attenuated cerebral atrophy nih.govjneurosci.org.
Summary of In Vivo Preclinical Findings for this compound
| Animal Model | Condition Modeled | Key Findings | Citation |
|---|---|---|---|
| Mice | Epilepsy (Maximal Electroshock Seizure) | Demonstrated specific and potent protection against MES-induced seizures. | nih.gov |
| Rats | Epilepsy (Maximal Electroshock Seizure) | Confirmed oral effectiveness in preventing MES seizures. | nih.gov |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Generalized Non-Convulsive Epilepsy | Dose-dependently reduced the expression of spike-and-wave discharges. | nih.gov |
| Wistar AS (Audiogenic) Rats | Generalized Convulsive Epilepsy | Prolonged latency to and inhibited wild running and tonic seizures. | nih.gov |
| Rats (4-Vessel Occlusion Model) | Ischemic Stroke | Reduced infarction size in the hippocampus. | ahajournals.org |
| R6/2 and N171-82Q Transgenic Mice | Huntington's Disease | Extended survival, delayed motor deficits and weight loss, and attenuated brain atrophy. | nih.govjneurosci.org |
Clinical Trial Design
The evaluation of this compound in humans has been conducted through meticulously designed clinical trials. The methodologies employed are critical for determining the drug's safety and efficacy in treating conditions such as epilepsy, Parkinson's disease, Huntington's disease, and stroke.
Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Studies
The gold standard for clinical trials, the randomized, double-blind, placebo-controlled, parallel-group design, has been central to the clinical investigation of this compound. This design minimizes bias by randomly assigning participants to either the active treatment or a placebo, with neither the participant nor the investigator knowing the assignment.
Numerous multicenter studies have adopted this design to assess Remacemide as both monotherapy and adjunctive therapy. For instance, in studies of refractory epilepsy, patients were randomized to receive various doses of this compound or a placebo in addition to their existing antiepileptic drugs nih.govnih.govnih.gov. These trials evaluated outcomes such as the time to a certain number of seizures or the percentage of patients achieving a significant reduction in seizure frequency nih.govnih.gov. Similar study designs were used to assess safety and tolerability in early Parkinson's disease, motor fluctuations in later-stage Parkinson's, Huntington's disease, and acute ischemic stroke alfa-chemistry.comresearchgate.netnih.govnih.gov.
Examples of Randomized, Placebo-Controlled Trials of this compound
| Condition | Study Focus | Design | Key Efficacy Finding | Citation |
|---|---|---|---|---|
| Refractory Epilepsy | Efficacy and Safety | Multicenter, randomized, double-blind, placebo-controlled, parallel-group | Significantly longer median time to fourth seizure compared with placebo (6.8 vs. 3.8 days). | nih.gov |
| Refractory Epilepsy | Adjunctive Therapy Efficacy | Randomized, double-blind, placebo-controlled, cross-over | Baseline median seizure frequency was reduced by 33% compared with placebo. | nih.gov |
| Early Parkinson's Disease | Monotherapy Tolerability | Multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging | No evidence of symptomatic improvement in PD signs or symptoms. | researchgate.net |
| Huntington's Disease | Tolerability | Randomized, double-blind, placebo-controlled | A trend toward improvement in chorea was observed at the 200 mg/day dose. | nih.gov |
| Acute Ischemic Stroke | Safety and Tolerability | Placebo-controlled, dose-escalating, parallel-group | The study was not powered to demonstrate efficacy, but assessed safety across ascending doses. | ahajournals.orgalfa-chemistry.com |
Factorial Designs for Combination Therapies
Factorial designs are an efficient method for studying the effects of multiple interventions within a single trial nih.govresearchgate.net. This design allows researchers to assess not only the individual effects of each treatment but also their interactions when used in combination nih.gov. A typical 2x2 factorial design would involve four groups: one receiving drug A, one receiving drug B, one receiving both A and B, and one receiving a placebo.
This methodology is particularly relevant for conditions where combination therapy is common, such as epilepsy or hypertension researchgate.netnih.gov. While specific trials of this compound using a formal factorial design are not prominent in the literature, its evaluation as an "add-on" therapy in epilepsy and Parkinson's disease aligns with the principles of assessing combination treatments nih.govnih.govresearchgate.netnih.gov. Studies where Remacemide is added to existing treatments like Carbamazepine (B1668303) or Phenytoin (B1677684) implicitly explore the effects of a combination, even if not structured as a factorial trial nih.govnih.govresearchgate.net. The utility of factorial designs lies in their ability to efficiently answer multiple questions about combination therapy in one study researchgate.netnih.gov.
Sequential Analysis Methodologies
Sequential analysis is a statistical method used in clinical trials that allows for the repeated analysis of data as it accumulates nih.gov. The key feature of this design is the ability to stop a trial early if there is sufficient evidence of a treatment's efficacy or lack thereof, based on predefined stopping rules nih.gov. This approach can be more ethical and economical than traditional fixed-sample-size trials, as it can prevent participants from being exposed to an ineffective or inferior treatment for longer than necessary nih.gov.
The implementation of a sequential design involves establishing a primary measure of efficacy and monitoring a test statistic that summarizes the treatment difference at various time points nih.gov. While the literature on this compound's clinical trials does not specifically highlight the use of sequential analysis methodologies, this approach is a valuable tool in modern clinical research, particularly in large-scale Phase III studies where the early detection of a significant effect can accelerate drug development and approval nih.gov.
Patient Selection Criteria (e.g., Refractory Epilepsy, Early Parkinson's Disease, Acute Ischemic Stroke)
In the clinical investigation of this compound, patient selection criteria were meticulously defined to assess its efficacy and safety in specific neurological conditions. These criteria were tailored to the pathophysiology and clinical presentation of each disorder.
Refractory Epilepsy: Clinical trials of this compound as an adjunctive therapy for epilepsy targeted patients with seizures that were not adequately controlled by existing antiepileptic drugs (AEDs). The term "refractory epilepsy" is used for this condition, where about 30% of patients continue to experience seizures despite treatment with combined drug regimens actaneurologica.com. Key inclusion criteria for these studies typically included:
Diagnosis: Patients were required to have a diagnosis of epilepsy, with a majority having seizures of partial onset nih.gov.
Seizure Frequency: A minimum seizure frequency was often mandated during a baseline period to ensure that any treatment effect could be reliably measured. For instance, one trial required individuals to experience at least one seizure per week during the baseline period nih.gov.
Treatment Resistance: Patients were typically on a stable regimen of up to three concomitant antiepileptic drugs, indicating that their epilepsy was resistant to standard therapies nih.govnih.gov. The inclusion of patients taking enzyme-inducing AEDs was a specific consideration in some studies nih.govnih.gov.
Age: The trials predominantly recruited adult patients nih.govnih.govnih.gov.
Early Parkinson's Disease: For Parkinson's disease, research involving this compound focused on patients experiencing motor fluctuations as a complication of long-term levodopa (B1675098) therapy. The selection criteria for a multicenter, randomized, double-blind, placebo-controlled study included 279 patients with motor fluctuations who were being treated with levodopa nih.gov. The rationale was based on preclinical evidence suggesting that glutamate (B1630785) antagonists could help alleviate these fluctuations nih.gov.
Acute Ischemic Stroke: In the context of acute ischemic stroke, patient selection was guided by the potential neuroprotective effects of this compound. Key criteria for inclusion in these trials were:
Time to Treatment: Patients were required to be admitted to the hospital within a narrow time window after the onset of stroke symptoms, typically within 12 hours, to maximize the potential for neuroprotection ahajournals.orgnih.gov.
Diagnosis Confirmation: A CT or MRI scan was performed within 48 hours of admission to confirm the diagnosis of ischemic stroke and to exclude other causes of focal neurological deficits, such as hemorrhagic stroke ahajournals.orgnih.gov.
Age Range: The studies typically enrolled patients within a specific age range, for example, 40 to 85 years ahajournals.org.
Exclusion Criteria: Patients with major concurrent neurological diseases or other significant health issues, such as peptic ulcer disease (due to potential gastrointestinal side effects), were excluded. Premenopausal female participants were required to have a negative pregnancy test ahajournals.org.
Pharmacokinetic and Pharmacodynamic Monitoring
Pharmacokinetic and pharmacodynamic monitoring was a critical component of this compound clinical trials to understand its absorption, distribution, metabolism, and excretion, as well as its effects on the body.
Plasma Concentration Profiling of Remacemide and Metabolites
The pharmacokinetic profile of remacemide and its principal active metabolite, the desglycinyl metabolite, was extensively studied. Blood samples were collected at fixed points during the dosing period to determine their plasma concentrations nih.govnih.gov.
Studies revealed that both remacemide and its desglycinyl metabolite demonstrated dose-proportional pharmacokinetics nih.gov. After oral administration, this compound has good bioavailability, with about 30% to 40% undergoing first-pass metabolism ahajournals.org. The parent compound is eliminated with a half-life of 3 to 4 hours, while the active desglycinyl metabolite has a slower elimination, with a half-life of 12 to 18 hours ahajournals.org. This slower elimination of the active metabolite could mean that optimal neuroprotective concentrations might not be reached in the very early hours of treatment ahajournals.orgnih.gov. In epilepsy trials, trough plasma concentrations of remacemide and its desglycinyl metabolite were measured before each dose increase, and complete 24-hour profiles were determined at steady state nih.gov. The neuroprotective activity of remacemide is thought to be mediated by its desglycinyl metabolite nih.gov.
Assessment of Concomitant Drug Levels
In trials where this compound was used as an add-on therapy, particularly in epilepsy, monitoring the plasma concentrations of concomitant antiepileptic drugs was essential. Trough plasma concentrations of AEDs such as carbamazepine and phenytoin were measured at weekly intervals nih.gov. This monitoring was crucial because adverse events like dizziness and diplopia were sometimes associated with elevated concentrations of these concomitant AEDs nih.gov.
In some studies, the plasma concentrations of carbamazepine and phenytoin were carefully controlled and maintained within their target ranges throughout the trial nih.govnih.gov. This ensured that any observed improvement in seizure control was attributable to this compound and not to fluctuations in the levels of other medications nih.gov. One study showed that phenobarbitone induced the metabolism of remacemide and its desglycinyl metabolite, while remacemide had a modest inhibitory effect on the clearance of phenobarbitone nih.govnih.gov.
Analytical Methodologies (e.g., High-Performance Liquid Chromatography)
The accurate measurement of remacemide and its metabolites in biological fluids was achieved through sophisticated analytical techniques. While the specific details for remacemide are proprietary to the clinical trials, the standard and most common method for the quantitative analysis of drugs and their metabolites in plasma is High-Performance Liquid Chromatography (HPLC) mdpi.com. This technique is widely used for therapeutic drug monitoring of antiepileptic drugs mdpi.com. HPLC allows for the separation, identification, and quantification of the individual components in a mixture. For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS/MS), which has become a standard in bioanalytical procedures for pharmacokinetic studies semanticscholar.org.
Neuropsychological and Functional Outcome Assessments
Seizure Diary Cards and Response Rate Definitions
In clinical trials for epilepsy, the primary method for assessing treatment efficacy relies on patient-reported outcomes, specifically through the use of seizure diary cards nih.govirody.comresearchgate.net. Patients or their caregivers are instructed to record the frequency and type of seizures on these cards nih.gov. While seizure diaries are a cornerstone of epilepsy clinical trials, they have limitations, as a significant portion of seizures may not be recognized or accurately recorded by the patient irody.comresearchgate.netjohnshopkins.edu.
The primary efficacy outcome in these trials was typically the "responder rate." A responder was defined as a patient who experienced a reduction in seizure frequency from baseline of 50% or greater nih.govnih.govnih.gov. This metric was used to compare the efficacy of different doses of this compound against a placebo. For example, in one study, the percentage of responders increased from 15% in the placebo group to 30% in the group receiving the highest dose of remacemide nih.gov. Another study reported a responder rate of 23% for the highest dose compared to 7% for placebo nih.gov.
The table below summarizes the responder rates from a clinical trial of this compound as an adjunctive therapy in refractory epilepsy.
| Treatment Group | Responder Rate (≥50% reduction in seizure frequency) |
| Placebo | 15% |
| Remacemide 800 mg/day | 30% |
Data from a double-blind, placebo-controlled, multicentre study in adult patients with refractory epilepsy nih.gov.
Total Functional Capacity (TFC) in Huntington's Disease
The Total Functional Capacity (TFC) scale is a critical instrument in Huntington's disease (HD) research and was a primary measure of efficacy in clinical trials involving this compound. huntingtonstudygroup.org The TFC is a component of the broader Unified Huntington's Disease Rating Scale (UHDRS) and is designed to assess a patient's ability in five key areas of daily life: occupation, financial management, domestic chores, activities of daily living, and the level of care required. Scores on the TFC range from 0 to 13, with lower scores indicating more severe functional impairment.
A major clinical trial, the Co-enzyme Q10 and Remacemide: Evaluation in HD (CARE-HD) study, was a multicenter, double-blind, randomized trial that utilized the change in TFC score over 30 months as its primary endpoint to determine if this compound could slow the rate of functional decline in patients with early-stage Huntington's disease. huntingtonstudygroup.org The study randomized 347 participants to receive remacemide, coenzyme Q10, both, or a placebo. huntingtonstudygroup.org
The findings from the CARE-HD trial indicated that this compound did not produce a significant slowing in the decline of Total Functional Capacity when compared to the placebo group. huntingtonstudygroup.org While there was no significant difference observed in the primary outcome of TFC, this methodological approach was fundamental in assessing the real-world functional impact of the compound. huntingtonstudygroup.org An earlier, smaller controlled trial also found no significant difference in total function capacity between treatment groups. nih.gov
Table 1: CARE-HD Trial - Primary Efficacy Outcome for this compound
Dyskinesia Rating Scales (e.g., Modified Goetz Dyskinesia Rating Scale, Lang-Fahn Activities of Daily Living Dyskinesia Scale)
The assessment of dyskinesias, which are involuntary, erratic, and writhing movements, is another key aspect of methodological considerations in this compound research. Chorea, a specific type of dyskinesia, is a hallmark motor symptom of Huntington's disease.
In a pilot, randomized, placebo-controlled trial of remacemide in patients with advanced Parkinson's disease, specific dyskinesia rating scales were employed to evaluate the compound's effect on levodopa-induced dyskinesias. nih.gov The scales used included the Modified Goetz Dyskinesia Rating Scale (MGDRS) and the newly created Lang-Fahn Activities of Daily Living Dyskinesia Scale (LFADLDS) . nih.gov The study found that remacemide treatment did not result in any demonstrable improvement or worsening in dyskinesia as measured by these scales. nih.gov
For Huntington's disease, the assessment of chorea is a primary focus. The Unified Huntington's Disease Rating Scale (UHDRS) motor assessment includes a subscore for chorea, which is the standard and recommended tool for this purpose. sralab.orgnih.gov This scale rates the severity of chorea in seven different body regions. An early, short-term tolerability study of this compound in 31 patients with Huntington's disease observed a trend toward improvement in chorea, although the specific rating scale used to quantify this trend was not detailed in the abstract. nih.gov
Table 2: Dyskinesia Rating Scales Used in this compound Studies
Cognitive and Psychomotor Performance Evaluations
Evaluating the impact of this compound on cognitive and psychomotor function has been an integral part of its clinical investigation. In studies of both epilepsy and Huntington's disease, neuropsychological tests were included in the research methodology. nih.govnih.gov
In Huntington's disease research, the Unified Huntington's Disease Rating Scale (UHDRS) Cognitive Assessment is a standard battery of tests used in clinical trials. nih.govuthscsa.edu This assessment includes:
Symbol Digit Modalities Test: Measures processing speed, attention, and visual scanning. huntingtonstudygroup.org
Stroop Word Reading Test: Assesses executive function, specifically the ability to inhibit a prepotent response. huntingtonstudygroup.org
Verbal Fluency Test: Evaluates lexical retrieval and executive control.
These tests are designed to capture the specific cognitive deficits that are characteristic of Huntington's disease. While the results of these specific cognitive tests in the major remacemide HD trials are not detailed in published abstracts, their inclusion as part of the UHDRS was a key methodological component for a comprehensive evaluation of the drug's effects.
A study comparing this compound to carbamazepine in patients with newly diagnosed epilepsy also utilized repeated assessments of neuropsychological function. nih.gov This study employed both computerized and conventional measures to assess domains such as information processing speed and attention. nih.gov The results showed a significant deterioration in these areas with carbamazepine treatment, highlighting the sensitivity of these cognitive assessments in detecting drug effects. nih.gov
Table 3: Examples of Cognitive and Psychomotor Evaluations in Remacemide Research
Future Directions and Unresolved Research Questions
Investigation of Novel Therapeutic Applications Beyond Historical Indications
Remacemide (B146498) hydrochloride was primarily investigated for epilepsy and as a neuroprotectant in ischemic stroke. wikipedia.orgahajournals.org However, its mechanism of action suggests potential efficacy in a broader range of conditions characterized by excitotoxicity and neuronal hyperexcitability. Future research could explore its utility in:
Neuropathic Pain: Given the role of NMDA receptors in central sensitization, a key mechanism in neuropathic pain, remacemide could be investigated as a potential analgesic.
Tinnitus: Some forms of tinnitus are linked to neuronal hyperactivity in the auditory pathways, presenting another potential application for a drug that modulates neuronal firing.
Psychiatric Disorders: The glutamatergic system is implicated in the pathophysiology of various psychiatric conditions, including major depressive disorder and anxiety disorders. The modulating effects of remacemide on this system warrant investigation in these contexts.
Exploration of Remacemide Hydrochloride in Other Neurodegenerative and Neurological Conditions
The neuroprotective properties of remacemide, demonstrated in models of cerebral ischemia, suggest its potential in slowing the progression of other neurodegenerative diseases. nih.govnih.gov While it has been studied in Parkinson's and Huntington's disease, further exploration is warranted. researchgate.netnih.govnih.gov
Future research could focus on:
Amyotrophic Lateral Sclerosis (ALS): Excitotoxicity is a well-established component of ALS pathology. A low-affinity NMDA antagonist like remacemide could offer a therapeutic window with a potentially better safety profile than high-affinity antagonists.
Traumatic Brain Injury (TBI): Secondary injury cascades in TBI involve excitotoxicity. Studies could examine the potential of remacemide to mitigate neuronal damage when administered in the acute or subacute phase following injury.
Spinal Cord Injury (SCI): Similar to TBI, excitotoxicity contributes to secondary damage after SCI. Research into the neuroprotective effects of remacemide in this context could be valuable.
Elucidation of Specific Molecular Pathways Influenced by Remacemide and its Metabolites
Remacemide acts as a low-affinity, non-competitive NMDA receptor antagonist and also blocks voltage-dependent sodium channels. nih.govresearchgate.net Its principal active metabolite, desglycinyl-remacemide (also known as FPL 12495), is a more potent NMDA receptor antagonist. wikipedia.orgnih.gov Much of remacemide's in-vivo effect is thought to be due to this metabolite. wikipedia.org
Key unresolved questions that future research should address include:
Receptor Subunit Specificity: The NMDA receptor is a heteromeric complex with different subunit compositions (e.g., GluN2A, GluN2B). Understanding if remacemide or its metabolites exhibit any subunit selectivity could help predict their efficacy and side-effect profile in different conditions.
Downstream Signaling Cascades: Beyond direct channel blockade, the precise downstream effects of remacemide on intracellular signaling pathways involved in apoptosis, inflammation, and synaptic plasticity are not fully understood.
Interaction with Other Neurotransmitter Systems: A comprehensive investigation into how remacemide's modulation of the glutamatergic system influences other neurotransmitter systems, such as the dopaminergic and GABAergic systems, would provide a more complete picture of its pharmacological profile. The metabolite has been shown to decrease glutamate (B1630785) release from cortical slices. nih.gov
Advanced Computational Studies in Drug Design and Structure-Activity Relationships
While initial structure-activity relationship (SAR) studies were conducted during the development of remacemide, modern computational tools offer the potential for more sophisticated analyses. oncodesign-services.comresearchgate.net
Future computational studies could involve:
Molecular Docking and Dynamics Simulations: Advanced modeling could provide detailed insights into the binding sites of remacemide and its metabolites on the NMDA receptor and sodium channels. This could help in designing new derivatives with improved affinity or selectivity. oncodesign-services.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing robust QSAR models, it may be possible to predict the biological activity of novel analogues, thereby streamlining the drug discovery process. mdpi.comnih.gov
In Silico Screening: Virtual screening of compound libraries against the identified binding sites could lead to the discovery of new molecules with similar mechanisms of action but potentially improved pharmacokinetic or pharmacodynamic properties.
Pharmacogenomic Studies to Predict Response and Optimize Treatment Strategies
The response to many anti-seizure medications is known to be influenced by genetic factors. frontiersin.orgexplorationpub.com Although specific pharmacogenomic studies on remacemide are lacking, this represents a critical area for future investigation. frontiersin.org
Research in this area should aim to:
Identify Genetic Variants: Studies could focus on identifying genetic polymorphisms in genes encoding the NMDA receptor subunits, sodium channels, or metabolizing enzymes that may influence an individual's response to remacemide.
Develop Predictive Biomarkers: The identification of such genetic markers could lead to the development of diagnostic tests to predict which patients are most likely to benefit from remacemide therapy or are at a higher risk of adverse effects.
Personalized Medicine Approach: Ultimately, pharmacogenomic data could enable a personalized medicine approach, allowing for the selection of patients who are most likely to respond favorably to remacemide treatment. frontiersin.org
Re-evaluation of this compound in Combination Therapies
Remacemide has been studied as an add-on therapy in epilepsy, often in combination with enzyme-inducing antiepileptic drugs like carbamazepine (B1668303) and phenytoin (B1677684). researchgate.net It has also been investigated in combination with L-dopa for Parkinson's disease and with coenzyme Q10 for Huntington's disease. nih.govnih.gov
Future research could build on these findings by:
Exploring Synergistic Combinations: Investigating combinations of remacemide with other neuroprotective agents or drugs targeting different pathological mechanisms in neurodegenerative diseases could reveal synergistic effects.
Optimizing Dosing in Combination: Further studies are needed to determine the optimal dosing regimens when remacemide is used in combination with other drugs to maximize efficacy and minimize potential drug-drug interactions.
Combination with Non-Pharmacological Therapies: The potential benefits of combining remacemide with therapies such as neurostimulation or rehabilitation in conditions like stroke or spinal cord injury could be explored.
Development of Biomarkers for Efficacy and Neuroprotection in Clinical Trials
A significant challenge in the development of neuroprotective drugs is the lack of sensitive and specific biomarkers to measure their efficacy in clinical trials. uu.nl
Future research efforts should focus on:
Identifying Pharmacodynamic Biomarkers: This could involve using techniques such as electroencephalography (EEG) or transcranial magnetic stimulation (TMS) to measure changes in cortical excitability following remacemide administration.
Developing Neuroimaging Biomarkers: Advanced imaging techniques, such as magnetic resonance spectroscopy (MRS) to measure brain glutamate levels or positron emission tomography (PET) with specific ligands, could be used to assess the target engagement and neuroprotective effects of remacemide.
Validating Fluid-Based Biomarkers: Research into cerebrospinal fluid (CSF) or blood-based biomarkers of neuronal injury and inflammation could provide a more accessible way to monitor the biological effects of remacemide in clinical trials.
Q & A
Q. What are the primary mechanisms of action of remacemide hydrochloride and its active metabolite (ARL 12495AA) in preclinical models?
this compound and its desglycinyl metabolite, ARL 12495AA, exhibit dual mechanisms: (1) NMDA receptor antagonism via low-affinity binding to the non-competitive ion channel site (IC₅₀ = 68 μM for remacemide vs. 0.48 μM for dizocilpine) , and (2) voltage-sensitive sodium channel inhibition , limiting sustained high-frequency neuronal firing in vitro (e.g., mouse spinal cord neurons) . ARL 12495AA is more potent in NMDA receptor blockade (ED₅₀ = 17.1 mg/kg vs. 21.5 mg/kg for remacemide in maximal electroshock tests) .
Q. Which experimental models are used to evaluate remacemide’s anticonvulsant efficacy?
Key models include:
- Maximal Electroshock (MES) Test : ED₅₀ values for remacemide (33 mg/kg) and ARL 12495AA (17.1 mg/kg) in mice .
- Cortical Slice Models : Potassium (60 mM) or veratridine (20 μg/mL) stimulation in rat/mouse brain slices to measure calcium-dependent glutamate/aspartate release .
- NMDA-Induced Seizures : ARL 12495AA shows ED₅₀ = 32.4 mg/kg vs. 57.4 mg/kg for remacemide .
Table 1 : Efficacy of Remacemide and ARL 12495AA in Preclinical Models
| Model | ED₅₀ (mg/kg) | Key Mechanism | Reference |
|---|---|---|---|
| MES Test (Mouse) | 33 | Sodium channel inhibition | |
| NMDA Seizures (Mouse) | 57.4 | NMDA receptor antagonism | |
| Veratridine Release | N/A | Calcium-dependent inhibition |
Advanced Research Questions
Q. How do methodological variations in measuring neurotransmitter release (e.g., calcium dependency) impact interpretations of remacemide’s effects?
In cortical slice experiments:
- Calcium-Free aCSF : Reduces potassium-induced glutamate release by >50%, confirming calcium dependency .
- Veratridine Stimulation : Sodium channel activation bypasses calcium dependency, enabling isolation of sodium channel effects .
- Statistical Validation : Use paired t-tests for calcium dependency and ANOVA with post-hoc tests (e.g., Student-Neuman-Keuls) for drug effects .
Example: FPL12495AA (200 μM) reduced veratridine-stimulated glutamate release by 33% (p<0.05) without altering baseline levels .
Q. What contradictions exist between preclinical neurochemical findings and clinical trial outcomes for remacemide in Huntington’s disease (HD)?
- Preclinical : Co-administration with coenzyme Q10 improved motor deficits in HD transgenic mice (p<0.05) .
- Clinical Trials : A 30-month randomized trial (n=347) showed no significant functional improvement in early HD (p=0.15 for Q10 alone) .
Methodological Considerations: Differences in dosing (mouse: 6–60 mg/kg vs. human: 200 mg TID), metabolite accumulation kinetics, and species-specific NMDA receptor dynamics may explain discrepancies .
Q. Why does repeated ARL 12495AA administration alter GABA-related enzyme activity without affecting GABA levels in vivo?
In ICR mice:
- GABA-T Activity : Increased by 25% (p<0.05) at 75 mg/kg/day for 5 days, enhancing GABA catabolism .
- GAD Activity : Reduced by 18% (p<0.05), suppressing GABA synthesis .
- Neurochemical Paradox : No net change in brain GABA levels suggests compensatory mechanisms (e.g., altered synaptic recycling). Microdialysis or region-specific analysis (e.g., hippocampus vs. cortex) may clarify this .
Q. How do sequential trial designs address challenges in comparative efficacy studies (e.g., remacemide vs. carbamazepine)?
A sequential analysis trial (n=NA) compared remacemide with carbamazepine in epilepsy:
- Early Termination : Interim analysis at 18 months showed carbamazepine’s superiority in time-to-first-seizure (p<0.05) .
- Adaptive Design : Enabled rapid termination, minimizing patient exposure to inferior treatment. Limitations included small sample size and titration-phase variability .
Methodological Guidance
Q. What protocols ensure reproducibility in measuring remacemide’s effects on amino acid release?
- Tissue Preparation : Use 400 μm cortical slices in oxygenated aCSF (124 mM NaCl, 2 mM MgSO₄, pH 7.4) at 37°C .
- HPLC Analysis : Pre-column derivatization with o-phthaldialdehyde, C18 column, and fluorescence detection (ex: 340 nm, em: 450 nm) for glutamate/aspartate quantification .
- Drug Application : Pre-incubate slices with remacemide/metabolite (≥30 min) to stabilize receptor interactions .
Q. How can neurochemical and behavioral endpoints be integrated to assess remacemide’s neuroprotective potential?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
